molecular formula C13H8Cl2N2 B13680060 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13680060
M. Wt: 263.12 g/mol
InChI Key: KBWYQIOJASUWPL-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a high-purity chemical compound supplied for research purposes. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery . Imidazo[1,2-a]pyridine derivatives have been identified as a promising pharmacophore for developing novel therapeutic agents, particularly in the fields of antiparasitic and anticancer research . In antiparasitic research, structurally related 3-nitroimidazo[1,2-a]pyridines have demonstrated potent in vitro activity against kinetoplastid parasites such as Leishmania infantum and Trypanosoma brucei brucei , the causative agents of leishmaniasis and Human African Trypanosomiasis (sleeping sickness), respectively . These compounds are believed to act as prodrugs that are selectively activated by parasite-specific nitroreductase (NTR) enzymes, leading to the generation of cytotoxic metabolites . This mechanism offers potential for high selectivity over human cells. In oncology research, the imidazo[1,2-a]pyridine core is recognized as a privileged structure for designing tubulin polymerization inhibitors . Related derivatives have been shown to potently inhibit cancer cell proliferation by targeting the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and inducing mitotic arrest and apoptosis in cancer cells . This makes them valuable tools for studying cell division and developing new anticancer strategies. This product is intended for research use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H

InChI Key

KBWYQIOJASUWPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Catalyst- and Solvent-Free Condensation of α-Haloketones with 2-Aminopyridines

A highly efficient and facile method for synthesizing imidazo[1,2-a]pyridines, including chloro-substituted derivatives, involves the direct condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. This method is notable for its simplicity, environmental friendliness, and good to excellent yields.

  • Procedure : Equimolar amounts of α-haloketone (e.g., 3-chloroacetophenone derivatives) and 2-aminopyridine are stirred at 60 °C under vigorous magnetic stirring for a specified time (typically 40-80 minutes). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, products are purified by washing with dehydrated alcohol or ethyl acetate, followed by silica gel column chromatography.

  • Yields and Scope : Yields range from 65% to 88%, depending on the substituents on the haloketone and aminopyridine. The reaction tolerates various functional groups such as chloro, methyl, and methoxy groups. For example, 6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine can be synthesized using 3-chloroacetophenone and 2-aminopyridine under these conditions with good yield.

  • Spectral Data : Characteristic peaks in ^1H NMR and ^13C NMR confirm the structure, with C=N stretching observed in IR spectra around 1625 cm^-1.

Parameter Details
Reactants α-Haloketones (e.g., 3-chloroacetophenone), 2-aminopyridine
Conditions 60 °C, solvent-free, catalyst-free
Reaction Time 40-80 minutes
Purification Silica gel chromatography
Yield Range 65% - 88%
Functional Group Tolerance Chloro, methyl, methoxy substituents

This method is documented in a 2018 study by Wenzhou University researchers, emphasizing its green chemistry aspects and operational simplicity.

Copper-Catalyzed Cyclization Using Copper(II) Triflate

Another approach employs copper salts as catalysts to promote the formation of imidazo[1,2-a]pyridines through cyclization reactions involving 2-aminopyridines and appropriate precursors such as ynamides or haloketones.

  • Procedure : A mixture of 2-aminopyridine, the haloketone or ynamide precursor, and copper(II) triflate (Cu(OTf)_2) catalyst is stirred in acetonitrile at 60 °C under an oxygen atmosphere for 12-24 hours.

  • Yields : Moderate yields are reported, for example, 62% for 3-(2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one derivatives. However, yields for chloro-substituted imidazopyridines may vary and sometimes are lower compared to catalyst-free methods.

  • Catalyst Screening : Other copper salts such as CuCl2, Cu(TFA)2, and Cu(OAc)2 have been tested, with Cu(OTf)2 generally providing the best results. Cu(OAc)_2 was found ineffective.

Parameter Details
Reactants 2-Aminopyridine, haloketone or ynamide
Catalyst Cu(OTf)_2 (20 mol%)
Solvent Acetonitrile (0.1 M)
Temperature 60 °C
Reaction Time 12-24 hours
Yield ~60% (varies with substrate)

This method is useful when specific functionalizations or tandem reactions are desired but requires longer reaction times and catalyst handling.

One-Pot Synthesis via Pyridinium Salt Intermediate and Sodium Hydride Treatment

A multistep one-pot synthesis involves initial formation of pyridinium salts from aminopyridines and benzyl halides, followed by treatment with sodium hydride to induce cyclization to imidazo[1,2-a]pyridines.

  • Procedure : Aminopyridine, a suitable benzyl bromide (or halide), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) are heated to 120 °C until the pyridinium salt forms (~1 hour). Then, sodium hydride (60%) is added portion-wise under nitrogen atmosphere at 65 °C, and the mixture is stirred until the starting materials disappear. The product is extracted and purified by chromatography.

  • Yields : Yields can be moderate to good (e.g., 41% for 6-chloro-3-phenylimidazo[1,2-a]pyridine).

  • Advantages : This method allows the introduction of various substituents via the benzyl halide and aminopyridine precursors, enabling structural diversity.

Parameter Details
Reactants Aminopyridine, benzyl bromide, NaH
Solvent DMF or DMA
Temperature 120 °C (pyridinium salt formation), then 65 °C (cyclization)
Reaction Time ~1 hour (salt formation) + cyclization time
Yield ~41%

This approach is detailed in a 2019 publication focusing on facile synthesis routes for substituted imidazo[1,2-a]pyridines.

Industrial and Patent-Reported Methods

A patented process describes the preparation of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, which is structurally analogous to the 3-chlorophenyl derivative, involving refluxing in 1,2-dichloroethane with pH adjustments and crystallization steps.

  • Procedure Highlights :

    • Refluxing the reaction mixture at ~90 °C for 1.5 to 2 hours.
    • pH adjustment using sodium acetate and sodium bicarbonate.
    • Isolation by filtration, washing, and drying under vacuum.
    • Use of solvents like 1,2-dichloroethane and isopropanol for purification.
  • Yields : High yields reported, up to 89% for related compounds.

  • Notes : Although specific to 4-chlorophenyl derivatives, the method provides insights into scalable industrial synthesis and purification techniques applicable to 3-chlorophenyl analogs.

Parameter Details
Reactants 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine intermediate
Solvent 1,2-Dichloroethane, isopropanol
Temperature Reflux (~90 °C)
Reaction Time 1.5 - 2 hours
Yield Up to 89%

This method is documented in US Patent US4794185A and provides a basis for industrial-scale synthesis.

Summary Table of Preparation Methods

Method Key Features Conditions Yield Range Notes
Catalyst- and solvent-free condensation Simple, green, no catalyst/solvent 60 °C, stirring, 40-80 min 65-88% Good functional group tolerance
Copper-catalyzed cyclization Catalyst-assisted, longer time Cu(OTf)_2, 60 °C, 12-24 h ~60% Requires catalyst, oxygen atmosphere
One-pot pyridinium salt route Multistep, uses NaH base 120 °C then 65 °C, inert atmosphere ~41% Allows diverse substituents
Industrial patented method Reflux, pH control, crystallization ~90 °C, 1.5-2 h reflux Up to 89% Scalable, uses organic solvents

Comprehensive Research Findings and Perspectives

  • The catalyst- and solvent-free condensation method stands out for its operational simplicity, environmental compatibility, and high yields, making it highly suitable for laboratory-scale synthesis of 6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine and analogs.

  • Copper-catalyzed methods provide alternative routes, especially when functional group transformations or tandem reactions are desired, though they require longer reaction times and catalyst handling.

  • The one-pot synthesis via pyridinium salts offers structural diversity but with moderate yields and more complex reaction conditions.

  • Industrial processes emphasize scalability, purification, and yield optimization, often employing reflux and pH adjustments in organic solvents.

  • The imidazo[1,2-a]pyridine scaffold, including the 6-chloro-2-(3-chlorophenyl) derivative, is widely studied due to its medicinal and material science applications, driving continuous development of efficient synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically about the applications of "6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine." However, the search results do provide information about imidazo[1,2-a]pyridine derivatives in general, including their synthesis, properties, and applications.

General Information on Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic compounds that exhibit significant biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic properties . Several marketed drugs, such as Alpidem, Minodronic acid, and Zolpidem, contain the imidazo[1,2-a]pyridine scaffold . These compounds have a wide range of targets, exhibiting antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties .

Methods for Synthesis
A simple and efficient method has been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, using Y(OTf)3 as a Lewis acid catalyst . A series of imidazo[1,2-a]pyridine derivatives were obtained with moderate to good yields, and their structures were confirmed by 1H NMR, 13C NMR, and HRMS . This conversion has advantages including simple operation, excellent functional group tolerance, high atomic economy, and broad substrate scope, and can achieve gram-level reactions .

Crystal Structure and Cholinesterase Inhibition
A series of imidazo[1,2-a]pyridine-based derivatives were synthesized by reacting a-haloketones with 2-aminopyridines in a basic media at ambient temperature . Imidazo[1,2-a]pyridine-based derivatives with a biphenyl side chain are potential AChE inhibitors, while those with a phenyl side chain exhibit better BChE inhibition effect . Molecular docking results showed that the imidazo[1,2-a]pyridine ring can bind in the catalytic active site via π···π and C-H···O interactions .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent identity and position. Below is a comparative analysis with key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Key Properties/Applications Melting Point (°C) Yield (%) References
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine 6-Cl, 2-(3-Cl-phenyl) Presumed metabolic instability* N/A N/A
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem analogue) 6-Cl, 2-(4-Cl-phenyl) Rapid metabolic degradation N/A N/A
Zolimidine (3ai) 2-(4-(Methylsulfonyl)phenyl) Anti-ulcer drug 240–242 81
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-(4-F-phenyl) Reduced metabolic degradation (89% stability) N/A N/A
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af) 6-Cl, 2-(thiophen-2-yl) High yield synthesis 162–164 83
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (6b) 2-(4-Cl-phenyl) Low fluorescence intensity N/A N/A

Notes:

  • Metabolic Stability : The 3-chlorophenyl substituent in the target compound may confer faster metabolic degradation compared to 4-substituted analogues (e.g., alpidem derivatives) due to steric and electronic effects .
  • Fluorescence : Substitution at the 2-position with electron-withdrawing groups (e.g., 4-chlorophenyl in 6b) reduces fluorescence intensity, suggesting that the 3-chlorophenyl variant may exhibit similar behavior .

Physicochemical Properties

  • Solubility : Nitro-substituted derivatives (e.g., 6-chloro-3-nitro-8-(phenylthio) compounds) often exhibit poor aqueous solubility, necessitating structural modifications .
  • Melting Points : Range widely (87–242°C), influenced by substituent polarity and crystallinity (e.g., zolimidine’s high mp due to sulfonyl group) .

Biological Activity

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. Its structure features an imidazole ring fused with a pyridine ring, and it is characterized by the presence of a chloro substituent at the 6-position and a 3-chlorophenyl group at the 2-position. The molecular formula of this compound is C11H7Cl2NC_{11}H_{7}Cl_{2}N. This compound has attracted attention in medicinal chemistry due to its potential biological activities, although specific studies on its biological activity are still limited.

The unique structure of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine allows for various chemical reactivities. The imidazo[1,2-a]pyridine framework can participate in electrophilic substitutions and nucleophilic attacks due to the presence of electron-withdrawing chloro groups. This reactivity suggests that derivatives of this compound could be synthesized to explore further biological activities.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms through inhibition of specific pathways.

The specific mechanism of action for 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine remains to be elucidated. However, its structural similarity to known biologically active compounds suggests that it may interact with various biological targets such as enzymes and receptors involved in disease processes. Understanding these interactions could provide insights into its therapeutic potential.

Synthesis Methods

Several synthesis methods for producing 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine have been reported. These methods emphasize efficiency and functional group tolerance:

  • Aza-Friedel–Crafts Reaction : This method involves reacting imidazo[1,2-a]pyridines with aldehydes and amines under Lewis acid catalysis.
  • Electrophilic Substitution Reactions : The presence of chloro substituents enhances reactivity towards nucleophiles.

Q & A

Q. What are the key considerations for safely handling 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine in laboratory settings?

Methodological Answer:

  • Safety Protocols : Follow hazard codes such as P201 ("Use specific instructions before handling") and P202 ("Do not handle until safety precautions are read and understood") to mitigate risks .
  • Storage : Store away from heat sources (P210) in a cool, dry environment with inert gas purging to prevent decomposition .
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. Ensure proper ventilation to avoid inhalation of fine particles.

Q. What synthetic routes are commonly employed for the preparation of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine?

Methodological Answer:

  • Cyclocondensation : React 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 .
  • SRN1 Reactions : Utilize sulfur or carbon-centered nucleophiles to substitute the chloromethyl group under controlled conditions, achieving yields of 60–85% .
  • Friedel-Crafts Acylation : Optimize Lewis acid catalysts (e.g., AlCl₃) to acetylate the imidazo[1,2-a]pyridine core while avoiding heterogeneous mixtures .

Q. How can analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., chloro groups at C-6 and C-3-phenyl) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (temperature, catalyst loading) for new derivatives .
  • Virtual Screening : Simulate substituent effects on electronic properties to prioritize reactive sites for functionalization .

Q. How should researchers address discrepancies in reactivity observed when modifying substituents on the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Controlled Experiments : Compare reactivity of chloromethyl vs. nitro groups under SRN1 conditions. For example, only the chloromethyl group reacts with benzenesulfinate, as nitro groups deactivate the ring .
  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates and identify steric/electronic barriers to substitution .
  • Cross-Validation : Replicate synthetic protocols from independent studies (e.g., Friedel-Crafts vs. SRN1 routes) to isolate variables causing yield variations .

Q. What experimental designs are effective for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro, methyl groups) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 cell model) to prioritize candidates .
  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo rodent studies to evaluate safety margins .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated derivatives?

Methodological Answer:

  • Parameter Optimization : Systematically vary reaction time, temperature, and solvent polarity. For example, extending nitration time from 2 to 6 hours increases yield by 20% in some protocols .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust stoichiometry to suppress their formation .
  • Collaborative Reproducibility : Cross-reference data from academic labs vs. industrial reports (e.g., BAC Reports) to identify methodological differences in scale or purification .

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